3-((5-Methylpyridin-2-yl)amino)benzoic acid
Overview
Description
3-((5-Methylpyridin-2-yl)amino)benzoic acid is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-((5-Methylpyridin-2-yl)amino)benzoic acid consists of a benzoic acid group attached to a 5-methylpyridin-2-yl group via an amino link . The exact 3D structure could not be found in the available resources.Scientific Research Applications
Crystallography and Structural Chemistry
- This compound has been studied for its crystal structure .
- The compound was synthesized by dissolving 1-Phenylprop-2-yn-1-ol and 5-methylpyridin-2-amine in toluene, and adding silver carbonate and DBU to the mixed solution for reflux reaction at 393K for about 12 hours .
- The crystal structure was determined using X-ray diffraction .
- The compound was found to have a monoclinic crystal system with a space group of P2 1/c .
- The compound is a β-aminoketone, containing a β-aminoketone, a benzene ring, and a pyridine ring .
- The key lengths and angles obtained from the title structure are within the normal range and are consistent with those previously reported in similar structures .
Organic Synthesis
- β-Aminoketones, such as this compound, are important structures in organic chemistry found in many natural products, bioactive molecules, and pharmaceutical agents .
- They are very useful intermediates as one of the most vital skeletons employed in the preparation of various synthetic molecules, such as β-amino acid derivatives, β-aminoalcohols, diamines, lactams, and neopolyoxines .
properties
IUPAC Name |
3-[(5-methylpyridin-2-yl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-6-12(14-8-9)15-11-4-2-3-10(7-11)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJXUYBWAFPJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-Methylpyridin-2-yl)amino)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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